5-(3-Ethoxyphenyl)-3-fluorophenol
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Overview
Description
5-(3-Ethoxyphenyl)-3-fluorophenol is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further substituted with a fluorine atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Ethoxyphenyl)-3-fluorophenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Starting Materials: 3-Ethoxyphenylboronic acid and 3-fluorophenyl bromide.
Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0).
Base: Potassium carbonate or sodium carbonate.
Solvent: A mixture of water and an organic solvent like tetrahydrofuran.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted phenols.
Scientific Research Applications
5-(3-Ethoxyphenyl)-3-fluorophenol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Ethoxyphenyl)-3-fluorophenol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
3-Ethoxyphenol: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
3-Fluorophenol: Lacks the ethoxy group, which may influence its solubility and interaction with biological targets.
5-(3-Methoxyphenyl)-3-fluorophenol: Similar structure but with a methoxy group instead of an ethoxy group, which can alter its chemical properties.
Uniqueness: 5-(3-Ethoxyphenyl)-3-fluorophenol is unique due to the presence of both ethoxy and fluorine substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-ethoxyphenyl)-5-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-2-17-14-5-3-4-10(8-14)11-6-12(15)9-13(16)7-11/h3-9,16H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWIPGSQLAELKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=CC(=C2)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684273 |
Source
|
Record name | 3'-Ethoxy-5-fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261897-55-5 |
Source
|
Record name | 3'-Ethoxy-5-fluoro[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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